molecular formula C12H14O2 B1584675 2-Methylprop-2-enoic acid;styrene CAS No. 9010-92-8

2-Methylprop-2-enoic acid;styrene

Cat. No. B1584675
Key on ui cas rn: 9010-92-8
M. Wt: 190.24 g/mol
InChI Key: CVEPFOUZABPRMK-UHFFFAOYSA-N
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Patent
US04937298

Procedure details

SMAA resin was produced by the same apparatus as used in Example 1 while methacrylic acid was fed so that the content of methacrylic acid in the SMAA resin formed in each polymerization vessel became 20% by weight. Specifically, a mixture composed of 70.8% by weight of styrene, 9.4% by weight of methacrylic acid and 20% by weight of ethylbenzene was fed continuously at a speed of 10 kg/hour into the first polymerization vessel kept at 139° C. Then, while the polymerization vessel which overflowed from the first polymerization vessel was conveyed to the second polymerization vessel maintained at 139° C, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the second polymerization vessel at a speed of 360 g/hour. Then, while the polymerization solution which overflowed from the second polymerization vessel was conveyed to the third polymerization vessel, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the third polymerization vessel. Then, water (2% by weight) was added to the polymerization solution which overflowed from the third polymerization vessel. The mixture was heated to 250° C by the preheater, and continuously fed into the solvent removing vessel maintained at 250° C and 20 torr to remove the solvent, and obtain styrene/methacrylic acid copolymer at a rate of 5 kg/ hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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reactant
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reactant
Reaction Step Eight
Quantity
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Type
reactant
Reaction Step Nine
Quantity
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Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(C1C=CC=CC=1)C>O>[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
139 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
SMAA resin was produced by the same apparatus
CUSTOM
Type
CUSTOM
Details
formed in each polymerization vessel
CUSTOM
Type
CUSTOM
Details
kept at 139° C
CUSTOM
Type
CUSTOM
Details
was conveyed to the third polymerization vessel
CUSTOM
Type
CUSTOM
Details
was continuously fed into the third polymerization vessel
CUSTOM
Type
CUSTOM
Details
overflowed from the third polymerization vessel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 250° C by the preheater
CUSTOM
Type
CUSTOM
Details
removing vessel
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 250° C
CUSTOM
Type
CUSTOM
Details
20 torr to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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